(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine
Description
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Properties
IUPAC Name |
2-fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJWMZMHGYPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine is a synthetic compound notable for its unique structural features, including a fluorine atom and an imidazo[2,1-b][1,3]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀FN₃S. Its structure includes:
- Fluorine Atom : Enhances metabolic stability.
- Imidazo[2,1-b][1,3]thiazole Ring : Known for its biological activity against various targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, inhibiting their function.
- Receptor Modulation : It may influence cellular signaling pathways by interacting with receptors.
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance:
- Cytotoxicity : Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazole have IC50 values ranging from 1.61 µg/mL to 23.30 µM against various cancer cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups and specific substitutions on the phenyl ring enhances cytotoxic activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Biofilm Inhibition : Similar derivatives have been evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus .
- Mechanism : The interaction with bacterial enzymes may disrupt critical cellular processes.
Case Studies
Several studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity in human glioblastoma cells with IC50 < 30 µM. |
| Study 2 | Antimicrobial Activity | Showed effectiveness in reducing biofilm formation in Staphylococcus aureus strains. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Comparative Analysis
When compared to other compounds with similar structures:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| Levamisole | Immunomodulatory | 5 µg/mL |
| WAY-181187 | Anxiolytic | 10 µg/mL |
| Pifithrin-β | Antineoplastic | 15 µg/mL |
The unique fluorine substitution in this compound contributes to its enhanced binding affinity and metabolic stability compared to these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as an anticancer agent . Its structural features suggest that it may interact with biological targets involved in cancer progression.
Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that compounds similar to (2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death mechanisms .
- Molecular docking studies indicate that these compounds may bind effectively to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target in cancer therapy .
Other Pharmacological Activities
In addition to anticancer properties, imidazo[2,1-b][1,3]thiazole derivatives have shown promise in:
- Antimicrobial Activity : Exhibiting efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the compound's potential applications:
| Study | Focus | Findings |
|---|---|---|
| 1 | Cytotoxicity Assay | Showed significant apoptosis induction in K562 leukemia cells with IC₅₀ values around 7.4 µM. |
| 2 | Antimicrobial Efficacy | Demonstrated activity against various bacterial strains, suggesting broad-spectrum antimicrobial properties. |
| 3 | Molecular Docking | Identified strong binding interactions with DHFR, indicating potential as an anticancer agent. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
